molecular formula C21H19NO2 B14732119 2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone CAS No. 6338-31-4

2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone

Cat. No.: B14732119
CAS No.: 6338-31-4
M. Wt: 317.4 g/mol
InChI Key: ZWTDNWLECNNVAH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, a phenyl group, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone typically involves a multi-step process. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with different 2-aminopyridines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-phenyl-2-(phenylamino)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly

Properties

CAS No.

6338-31-4

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-anilino-2-(4-methoxyphenyl)-1-phenylethanone

InChI

InChI=1S/C21H19NO2/c1-24-19-14-12-16(13-15-19)20(22-18-10-6-3-7-11-18)21(23)17-8-4-2-5-9-17/h2-15,20,22H,1H3

InChI Key

ZWTDNWLECNNVAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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